7|A,25-dihydroxycholesterol-d6
Description
Precursor Substrates and Initial Hydroxylation Steps
The primary precursor for the biosynthesis of 7α,25-dihydroxycholesterol is cholesterol. The initial and rate-limiting step is the hydroxylation of cholesterol at the 25th position to form 25-hydroxycholesterol (B127956) (25-HC). frontiersin.orgmdpi.commdpi.com
The enzyme responsible for the conversion of cholesterol to 25-HC is Cholesterol 25-Hydroxylase (CH25H). mdpi.comnih.gov CH25H is an endoplasmic reticulum-associated hydroxylase that belongs to the redox enzyme family. frontiersin.orgnih.gov It catalyzes the oxidation of cholesterol, leading to the formation of the oxysterol 25-HC. frontiersin.org While other cytochrome P450 enzymes can produce 25-HC in vitro, CH25H is considered to play a critical role in its production in vivo. nih.gov
CH25H expression is significantly upregulated in response to inflammatory stimuli and within various immune cells. mdpi.comnih.govahajournals.org The CH25H gene is recognized as an interferon-stimulating gene (ISG), highlighting its role in innate immunity and inflammatory responses. frontiersin.orgmdpi.comnih.gov Inflammatory mediators, such as lipopolysaccharide (LPS), a component of gram-negative bacteria, can induce a substantial increase in CH25H mRNA expression in macrophages. mdpi.com Studies have shown that LPS stimulation leads to a significant upregulation of CH25H in macrophages, dendritic cells, natural killer cells, and neutrophils. frontiersin.org This upregulation suggests that these immune cells are a likely source of 25-HC production during an inflammatory response. frontiersin.org
Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1)-Catalyzed 7α-Hydroxylation
Following the production of 25-HC, the next step in the synthesis of 7α,25-dihydroxycholesterol is the hydroxylation at the 7α position. This reaction is catalyzed by the enzyme Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1). frontiersin.orgnih.govresearchgate.net
CYP7B1 is an oxysterol-7α-hydroxylase, an enzyme that catalyzes the hydroxylation of various oxysterols, including 25-HC. researchgate.netnih.govmdpi.com This enzyme is crucial for the conversion of 25-HC into 7α,25-dihydroxycholesterol. researchgate.net CYP7B1 is also involved in the alternative pathway of bile acid synthesis. nih.gov
The synthesis of 7α,25-dihydroxycholesterol is a coordinated effort between CH25H and CYP7B1. frontiersin.orgnih.gov CH25H first produces 25-HC from cholesterol, and then CYP7B1 acts on 25-HC to produce 7α,25-dihydroxycholesterol. frontiersin.orgmdpi.com Both enzymes are essential for the generation of this bioactive molecule. frontiersin.org Stromal cells within lymphoid organs have been identified as a primary source of 7α,25-HC, expressing both CH25H and CYP7B1 to create a concentration gradient that guides the migration of immune cells. frontiersin.orgnih.gov
Catabolic Pathways and Degradation of 7α,25-Dihydroxycholesterol
The catabolism of 7α,25-dihydroxycholesterol is an important process for regulating its levels and biological activity. The primary enzyme involved in its degradation is 3β-hydroxy-Δ5-steroid dehydrogenase (HSD3B7). nih.govchemdad.com This enzyme converts 7α,25-dihydroxycholesterol into a 3-oxo derivative, which is a precursor for bile acid synthesis. nih.govchemdad.com The inactivation of 7α,25-dihydroxycholesterol by HSD3B7 is crucial for controlling its concentration in lymphoid tissues and ensuring proper immune cell positioning. nih.gov
Data Tables
Table 1: Key Enzymes in 7α,25-Dihydroxycholesterol Metabolism
| Enzyme | Full Name | Function | Substrate(s) | Product(s) |
| CH25H | Cholesterol 25-Hydroxylase | Catalyzes the initial hydroxylation of cholesterol. mdpi.comnih.gov | Cholesterol | 25-Hydroxycholesterol (25-HC) frontiersin.orgmdpi.com |
| CYP7B1 | Cytochrome P450 Family 7 Subfamily B Member 1 | Catalyzes the 7α-hydroxylation of oxysterols. researchgate.netnih.govmdpi.com | 25-Hydroxycholesterol (25-HC) | 7α,25-Dihydroxycholesterol researchgate.net |
| HSD3B7 | 3β-hydroxy-Δ5-steroid dehydrogenase | Catalyzes the degradation of 7α,25-dihydroxycholesterol. nih.govchemdad.com | 7α,25-Dihydroxycholesterol | 3-oxo-7α,25-dihydroxycholesterol nih.gov |
Table 2: Cellular Sources and Upregulation of Biosynthetic Enzymes
| Enzyme | Primary Cellular Sources | Stimuli for Upregulation |
| CH25H | Macrophages, Dendritic Cells, NK cells, Neutrophils, Stromal cells frontiersin.orgmdpi.com | Interferons, Lipopolysaccharide (LPS), Viral infections frontiersin.orgmdpi.comnih.gov |
| CYP7B1 | Stromal cells, Lymphocytes frontiersin.orgnih.govbiorxiv.org | Inflammatory conditions researchgate.netbiorxiv.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |
InChI Key |
BQMSKLCEWBSPPY-WWCTWMKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 7α,25 Dihydroxycholesterol
Catabolic Pathways and Degradation of 7α,25-Dihydroxycholesterol
Hydroxy-Δ-5-steroid Dehydrogenase, 3β- and Steroid Δ-Isomerase 7 (HSD3B7) Activity
The principal enzyme responsible for the metabolism and inactivation of 7α,25-dihydroxycholesterol is Hydroxy-Δ-5-steroid Dehydrogenase, 3β- and Steroid Δ-Isomerase 7 (HSD3B7). mdpi.complos.orgresearchgate.net This enzyme catalyzes the dehydrogenation and isomerization of 7α,25-OHC, converting it into a 3-oxo derivative, specifically 7α,25-dihydroxycholest-4-en-3-one. mdpi.comresearchgate.netfrontiersin.org This conversion effectively inactivates 7α,25-OHC, preventing it from binding to its receptor, EBI2. upenn.edu
The activity of HSD3B7 is therefore critical for establishing a concentration gradient of 7α,25-OHC in lymphoid tissues. mdpi.complos.org This gradient is essential for guiding the precise positioning and migration of B cells during immune responses. researchgate.netfrontiersin.org A deficiency in HSD3B7 can lead to an accumulation of 7α,25-OHC, which disrupts this gradient and can result in defective humoral immune responses. mdpi.comfrontiersin.org Research has shown that lymphoid stromal cells are a key source of HSD3B7, mediating the inactivation of 7α,25-OHC and thereby controlling B cell positioning. researchgate.netupenn.edu
| Enzyme | Full Name | Role in 7α,25-OHC Pathway | Reference |
|---|---|---|---|
| CH25H | Cholesterol 25-hydroxylase | Synthesizes 25-hydroxycholesterol (B127956) from cholesterol | mdpi.complos.org |
| CYP7B1 | 25-hydroxycholesterol 7-alpha-hydroxylase | Synthesizes 7α,25-OHC from 25-hydroxycholesterol | mdpi.complos.org |
| CYP7A1 | Cholesterol 7α-hydroxylase | Initiates alternative synthesis pathway from cholesterol | mdpi.comresearchgate.net |
| HSD3B7 | Hydroxy-Δ-5-steroid Dehydrogenase, 3β- and Steroid Δ-Isomerase 7 | Metabolizes/inactivates 7α,25-OHC to a 3-oxo derivative | mdpi.comresearchgate.netfrontiersin.org |
Formation of Bile Acid Precursors
The metabolic action of HSD3B7 on 7α,25-dihydroxycholesterol is a key step in the alternative (or acidic) pathway of bile acid biosynthesis. nih.govdiva-portal.org Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The product of HSD3B7 catalysis, 7α,25-dihydroxycholest-4-en-3-one, is an intermediate in this pathway. mdpi.comnih.gov
HSD3B7 is recognized as the only enzyme with 3β-hydroxysteroid dehydrogenase/isomerase activity towards C27 7α-oxysterols, making it indispensable for this metabolic route. nih.gov The enzyme demonstrates activity toward a variety of 7α-hydroxylated oxysterols, not limited to the canonical bile acid precursor 7α-hydroxycholesterol. nih.gov
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Reference |
|---|---|---|---|---|
| 7α-hydroxycholesterol (7α-OHC) | 17.4 | 24.7 | 1.4 | nih.gov |
| 7α,25-dihydroxycholesterol (7α,25-diHC) | Not specified as significantly different from 7α-OHC | 42.5 | Maintains similar catalytic efficiency to 7α-OHC | nih.gov |
| 7α,27-dihydroxycholesterol (7α,27-diHC) | 3.8 | Not specified | 3.3-fold higher than 7α-OHC | nih.gov |
The conversion of cholesterol derivatives into more water-soluble forms through the action of enzymes like HSD3B7 is a fundamental process in cholesterol homeostasis and the production of essential bile acids. upenn.edudiva-portal.org
Compound Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 7α,25-dihydroxycholesterol-d6 | 26,26,26,27,27,27-hexadeutero-7α,25-dihydroxycholesterol |
| 7α,25-OHC / 7α,25-DHC | (3β,7α)-cholest-5-ene-3,7,25-triol |
| Cholesterol | Cholest-5-en-3β-ol |
| 25-hydroxycholesterol | Cholest-5-ene-3β,25-diol |
| 7α-hydroxycholesterol | Cholest-5-ene-3β,7α-diol |
| 7α,25-dihydroxycholest-4-en-3-one | 7α,25-dihydroxycholest-4-en-3-one |
| 7α-hydroxycholest-4-en-3-one | 7α-hydroxycholest-4-en-3-one |
| 7α,27-dihydroxycholesterol | Cholest-5-ene-3β,7α,27-triol |
Molecular Mechanisms and Receptor Interactions of 7α,25 Dihydroxycholesterol
G-Protein Coupled Receptor 183 (GPR183 / EBI2) as a Key Receptor
GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), has been identified as the principal receptor for 7α,25-DHC. bohrium.comnih.gov This receptor is highly expressed in immune cells, particularly B cells, and plays a crucial role in the adaptive immune response. bohrium.comd-nb.info
7α,25-Dihydroxycholesterol as a Potent and Selective Endogenous Ligand
7α,25-DHC is recognized as a potent and selective endogenous ligand for GPR183. apexbt.commedchemexpress.comsigmaaldrich.commedchemexpress.comtargetmol.com Its high affinity and specificity for GPR183 have been demonstrated in multiple studies, establishing it as the most likely physiological ligand for this receptor. nih.govapexbt.commdpi.com The interaction is characterized by a high binding potency, with reported EC50 values in the picomolar range, highlighting the sensitivity of this signaling axis. apexbt.commedchemexpress.comtargetmol.com Specifically, 7α,25-DHC activates human GPR183 with an EC50 of 140 pM and a Kd of 450 pM. apexbt.commedchemexpress.commedchemexpress.comtargetmol.com This potent activation serves to direct the migration of immune cells such as B cells, T cells, and dendritic cells. medchemexpress.comsigmaaldrich.commedchemexpress.comtargetmol.com
Table 1: Binding Affinity and Potency of 7α,25-Dihydroxycholesterol for GPR183
| Parameter | Reported Value | Reference |
|---|---|---|
| EC50 | 140 pM | apexbt.commedchemexpress.comtargetmol.com |
| Kd | 450 pM | apexbt.commedchemexpress.comtargetmol.com |
| IC50 (cAMP inhibition) | 2 nM | nih.govapexbt.comfrontiersin.org |
| IC50 (Competition binding) | 242 pM | apexbt.com |
| EC50 (Cell migration) | ~500 pM | apexbt.commedchemexpress.comtargetmol.com |
Receptor Activation and Signaling Pathway Coupling
Upon binding of 7α,25-DHC, GPR183 undergoes a conformational change, leading to its activation. This receptor is coupled to inhibitory G-proteins (Gαi). nih.govd-nb.infomdpi.comfrontiersin.org Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govapexbt.comfrontiersin.org
Furthermore, GPR183 activation stimulates downstream signaling pathways, including the RHO family of GTPases and mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38, which in turn leads to an influx of intracellular calcium. mdpi.com G protein-independent pathways, such as the recruitment of β-arrestin, have also been implicated in GPR183 signaling. d-nb.info This complex signaling network ultimately results in cellular responses like cell migration. d-nb.info
Ligand-Induced Receptor Internalization and Desensitization
Continuous exposure to 7α,25-DHC leads to the internalization and desensitization of the GPR183 receptor. bohrium.comnih.govfrontiersin.org This process is a key regulatory mechanism to prevent overstimulation of the signaling pathway. The internalization of GPR183 upon ligand binding is a recognized phenomenon. biorxiv.org This process is mediated by β-arrestin 2, a scaffold protein that regulates the internalization and desensitization of G-protein coupled receptors. nih.govresearchgate.net
Interestingly, while the C-terminus of the receptor is crucial for ligand-induced internalization, β-arrestin, although it potentiates this process, is not an absolute requirement for it. nih.gov Both constitutive (ligand-independent) and ligand-induced internalization of GPR183 are primarily mediated by caveolin and dynamin. nih.gov However, chemotaxis, a key biological function of GPR183, is dependent on receptor desensitization by β-arrestins but can occur independently of receptor internalization. nih.gov Pre-treatment of B cells with 7α,25-DHC, which induces desensitization, has been shown to reduce their ability to home to spleen follicular areas. medchemexpress.comtargetmol.com
Cellular Signaling Pathways Modulated by 7α,25-Dihydroxycholesterol
The influence of 7α,25-DHC extends beyond the immediate activation of GPR183, impacting a range of intracellular signaling pathways that govern critical cellular processes.
Crosstalk with Akt/p53 Axis and Autophagy Regulation
Research has revealed a significant interplay between 7α,25-DHC signaling and the Akt/p53 axis, which in turn regulates autophagy. researchgate.netnih.govkoreascience.krnih.gov In certain cellular contexts, such as chondrocytes, 7α,25-DHC has been shown to upregulate the expression of autophagy biomarkers like beclin-1 and microtubule-associated protein 1A/1B-light chain 3. researchgate.netnih.govkoreascience.krnih.gov This modulation of autophagy is mediated through the p53-Akt-mTOR signaling pathway. researchgate.net Specifically, studies in osteoblast-like cells have demonstrated that the related compound 25-hydroxycholesterol (B127956) induces autophagy via a crosstalk between p53 and Akt cellular signaling. iiarjournals.org
Reactive Oxygen Species (ROS) Production and Oxidative Stress Responses
7α,25-DHC has been demonstrated to induce the production of reactive oxygen species (ROS) and trigger oxidative stress responses in cells like chondrocytes. researchgate.netnih.govkoreascience.krnih.govresearchgate.net This increase in ROS is associated with the upregulation of inflammatory factors, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govkoreascience.krnih.govresearchgate.net For instance, in chondrocytes cultured with 7α,25-DHC, a significant increase in ROS production was observed. nih.govresearchgate.net This elevation in oxidative stress can contribute to cellular damage and is linked to the induction of apoptosis and the formation of autophagosomes. nih.gov
Table 2: Effect of 7α,25-DHC on ROS Production and Inflammatory Mediators in Chondrocytes
| Treatment | Relative ROS Production (% of control) | iNOS mRNA Levels (fold increase) | COX-2 mRNA Levels (fold increase) | Reference |
|---|---|---|---|---|
| 25 µg/ml 7α,25-DHC | 127.8% ± 3.1% | 28.1 ± 4.4 | 8.7 ± 1.1 | nih.gov |
| 50 µg/ml 7α,25-DHC | 226.3% ± 6.5% | 48.9 ± 7.4 | Not specified in source | nih.gov |
Modulation of Inflammatory Mediators
7α,25-Dihydroxycholesterol is a significant modulator of inflammatory processes, primarily through its interaction with the G protein-coupled receptor GPR183. frontiersin.orgahajournals.org This interaction triggers downstream signaling cascades that influence the production of various inflammatory mediators. nih.gov
In chondrocytes, for instance, 7α,25-DHC has been shown to upregulate the expression of key inflammatory factors. nih.goviastate.edu This includes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). koreascience.krresearchgate.net The increased expression of these enzymes leads to a subsequent rise in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are potent mediators of inflammation and are associated with the progression of conditions like osteoarthritis. nih.govresearchgate.net This effect is linked to an increase in reactive oxygen species (ROS), indicating that 7α,25-DHC promotes a pro-inflammatory environment by inducing oxidative stress. nih.govresearchgate.net
Furthermore, research in the context of neuropathic pain has demonstrated that spinal administration of 7α,25-DHC leads to an increased formation of pro-inflammatory and neuroexcitatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF). nih.gov This process is dependent on the activation of Mitogen-activated protein kinase (MAPK) and Nuclear factor κB (NF-κB) signaling pathways. nih.govresearchgate.net Conversely, 7α,25-DHC was found to reduce levels of the anti-inflammatory cytokine IL-10. nih.gov In viral respiratory infections, the synthesis of 7α,25-DHC in the lungs attracts macrophages which then produce pro-inflammatory cytokines, highlighting its role as a chemoattractant that drives inflammatory cell infiltration. ersnet.org
| Mediator | Effect of 7α,25-DHC | Associated Pathway/Cell Type | Reference |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | Upregulation | Chondrocytes | koreascience.krresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Upregulation | Chondrocytes | koreascience.krresearchgate.net |
| Nitric Oxide (NO) | Increased Production | Chondrocytes | nih.govresearchgate.net |
| Prostaglandin E2 (PGE2) | Increased Production | Chondrocytes | nih.govresearchgate.net |
| Interleukin-1β (IL-1β) | Increased Formation | Spinal Cord (Neuropathic Pain Model) | nih.gov |
| Tumor Necrosis Factor (TNF) | Increased Formation | Spinal Cord (Neuropathic Pain Model) | nih.gov |
| Interleukin-10 (IL-10) | Reduced Levels | Spinal Cord (Neuropathic Pain Model) | nih.gov |
Induction of Oxiapoptophagy
Recent studies have identified that 7α,25-DHC can induce a specific form of programmed cell death known as "oxiapoptophagy". nih.goviastate.edu This term describes a multifaceted process that integrates oxidative stress, apoptosis (programmed cell death), and autophagy (a cellular recycling process). nih.govnih.govresearchgate.net
The induction of oxiapoptophagy by 7α,25-DHC has been characterized in several cell types, including chondrocytes and mouse fibroblasts. nih.govnih.gov The process is initiated by an increase in oxidative stress, marked by the upregulation of reactive oxygen species (ROS). nih.govmdpi.com This surge in ROS is a critical trigger for the subsequent events. nih.gov
Apoptosis is promoted through both extrinsic and intrinsic pathways. nih.govresearchgate.net In chondrocytes, 7α,25-DHC enhances the FasL–caspase-8 axis (extrinsic) and modulates the balance of Bcl-2 family proteins (intrinsic), leading to the activation of caspase-9, caspase-3, and PARP. nih.govresearchgate.net
Concurrently, 7α,25-DHC stimulates autophagy. researchgate.net This is evidenced by the increased formation of autophagosomes and the upregulation of key autophagy-associated molecules like beclin-1 and microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govresearchgate.net The signaling pathway governing this autophagic response involves the modulation of the p53-Akt-mTOR axis. nih.govresearchgate.net The entire process of oxiapoptophagy induced by 7α,25-DHC is regulated through its receptor, GPR183, as the inhibition of this receptor suppresses the associated apoptosis, ROS production, and autophagy. nih.govmdpi.com
| Component | Key Molecules/Events Modulated by 7α,25-DHC | Reference |
|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production. | nih.govmdpi.com |
| Apoptosis (Intrinsic) | Upregulation of Bax, Bad, Caspase-9, Cleaved Caspase-3, PARP. Downregulation of Bcl-2, Bcl-xL. | nih.govmdpi.com |
| Apoptosis (Extrinsic) | Activation of FasL-caspase-8 axis. | nih.govresearchgate.net |
| Autophagy | Increased autophagosome formation. Upregulation of Beclin-1 and LC3. | nih.govresearchgate.net |
| Governing Pathway | Modulation of p53-Akt-mTOR axis. Mediated by GPR183. | nih.govnih.govresearchgate.net |
Specificity of GPR183 Binding Compared to Other Nuclear Hormone Receptors
7α,25-Dihydroxycholesterol is recognized as a potent and highly specific agonist for the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). chemdad.comcaymanchem.comnih.gov Its high affinity for GPR183 is a defining feature of its function as a signaling molecule, particularly in directing immune cell migration. frontiersin.orgcaymanchem.com The binding affinity (Kd) of 7α,25-DHC for GPR183 has been measured to be approximately 450 pM, with an EC50 value for receptor activation of around 50 nM. caymanchem.comlipidmaps.org
In contrast to its potent action on GPR183, 7α,25-DHC shows a marked lack of activity towards other receptor families, most notably the nuclear hormone receptors. caymanchem.comlipidmaps.org Studies have demonstrated that even at concentrations up to 3 µM, 7α,25-DHC does not exhibit any significant binding activity when screened against a panel of eight different nuclear hormone receptors, which includes the Liver X Receptors (LXRα and LXRβ). caymanchem.comlipidmaps.org This is significant because other oxysterols, such as 22(R)-hydroxycholesterol and 24(S),25-epoxycholesterol, are known to be ligands for LXRs. pnas.orgpnas.org Similarly, certain 7-oxygenated sterols have been identified as ligands for the retinoic acid receptor-related orphan receptors (RORα and RORγ). researchgate.net The inability of 7α,25-DHC to bind these receptors underscores its specificity for GPR183. caymanchem.com
This high degree of specificity ensures that the biological effects of 7α,25-DHC are precisely mediated through GPR183 signaling pathways, avoiding the widespread transcriptional changes that would be induced by activating nuclear hormone receptors like LXRs or RORs. caymanchem.commdpi.com
| Receptor | Binding/Activity of 7α,25-DHC | Affinity/Effective Concentration | Reference |
|---|---|---|---|
| GPR183 (EBI2) | Potent and specific agonist | Kd = 450 pM; EC50 ≈ 50 nM | caymanchem.comlipidmaps.org |
| Liver X Receptors (LXRα, LXRβ) | No appreciable binding activity | Tested up to 3 µM | caymanchem.comlipidmaps.org |
| Other Nuclear Hormone Receptors | No appreciable binding activity | Tested up to 3 µM across a panel of eight receptors | caymanchem.comlipidmaps.org |
| Other GPCRs | No appreciable binding activity | Tested against a panel of thirty-one different GPCRs | caymanchem.comlipidmaps.org |
Biological Functions in Immune Cell Regulation and Beyond
Chemotactic Role in Immune Cell Migration
The principal function of the 7α,25-OHC/EBI2 signaling axis is to direct the migration of immune cells to specific microenvironments within lymphoid organs and other tissues. This chemotactic role is vital for initiating and regulating immune responses.
The 7α,25-OHC/EBI2 pathway is a critical regulator of B cell migration, which is essential for mounting an effective humoral immune response. bohrium.comencyclopedia.pub Upon activation, B cells increase their expression of the EBI2 receptor. encyclopedia.pub Guided by a gradient of 7α,25-OHC, these activated B cells migrate to specific locations within secondary lymphoid organs like the spleen. frontiersin.orgscienceopen.com
Specifically, this signaling axis directs B cells to extrafollicular and interfollicular regions, positioning them for interaction with T cells. encyclopedia.pubnih.gov This precise localization is crucial for the T cell-dependent antibody response. caymanchem.com Studies have shown that a deficiency in the enzymes that synthesize 7α,25-OHC, or the absence of the EBI2 receptor itself, leads to improper B cell positioning and, consequently, a defective plasma cell response and impaired antibody production. frontiersin.orgnih.gov Blocking the synthesis of 7α,25-OHC in vivo results in a phenotype that mimics EBI2 deficiency, confirming the oxysterol's essential role. chemdad.combohrium.com
Research Findings on 7α,25-OHC and B Cell Migration
| Study Focus | Model System | Key Finding | Citation |
|---|---|---|---|
| EBI2 Ligand Identification | In vitro cell migration assays | 7α,25-OHC was identified as the potent, endogenous ligand for EBI2, stimulating migration of mouse and human B cells. | frontiersin.orgnih.gov |
| Enzyme Deficiency | Mice deficient in CH25H, CYP7B1, or HSD3B7 | Deficiency in any of the key enzymes for 7α,25-OHC synthesis or degradation impaired B cell positioning in the spleen. | nih.govnih.gov |
| Immune Response | EBI2-deficient mice | EBI2 deficiency resulted in reduced plasma cell responses and defective T cell-dependent antibody production. | frontiersin.orgnih.gov |
| Pathway Antagonism | In vivo blockade of synthesis | Pharmacological inhibition of 7α,25-OHC synthesis impaired the positioning of activated B cells to the outer follicle of the spleen. | chemdad.com |
The chemotactic influence of 7α,25-OHC extends to T cells, playing a significant role in adaptive immunity. frontiersin.org Subsets of both CD4+ and CD8+ T cells express the EBI2 receptor and migrate in response to 7α,25-OHC. mdpi.comnih.gov This migration is EBI2-dependent, as T cells from EBI2-deficient mice are unresponsive to stimulation by the oxysterol. chemdad.com
A prominent example of this function is observed in neuroinflammation. In mouse models of experimental autoimmune encephalomyelitis (EAE), 7α,25-OHC promotes the migration of activated CD4+ T cells into the central nervous system (CNS). mdpi.comnih.govbiorxiv.org This suggests that the 7α,25-OHC/EBI2 axis is involved in recruiting pathogenic T cells to sites of inflammation, contributing to autoimmune pathology. mdpi.com Furthermore, a lack of the precursor-producing enzyme CH25H has been linked to a reduction in T cells in the hippocampus during tau-pathology, further implicating this pathway in T cell recruitment to the brain. rupress.org
Dendritic cells (DCs), which are crucial for initiating adaptive immune responses, are also guided by 7α,25-OHC. frontiersin.org DCs express EBI2 and migrate along the oxysterol gradient, which directs them to specific niches within the spleen and lymph nodes. mdpi.comresearchgate.netscienceopen.com This positioning is critical for DC homeostasis and their function in presenting antigens to T cells. scienceopen.com
The migration of a specific subset, conventional DC type 2 (cDC2s), is directed by 7α,25-OHC to the perifollicular regions that surround B cell follicles. frontiersin.org This localization is finely balanced by opposing chemotactic signals, such as those from the CCR7 and CXCR5 pathways, ensuring that DCs are correctly positioned to orchestrate the immune response. frontiersin.org The same enzymatic machinery that controls the oxysterol gradient for B cells is also responsible for guiding DCs. mdpi.com
In the intestine, 7α,25-OHC plays a specialized role in positioning Type 3 Innate Lymphoid Cells (ILC3s). chemdad.com These cells, which are important for maintaining mucosal barrier integrity, express high levels of the EBI2 receptor. frontiersin.org They are guided by 7α,25-OHC produced by fibroblastic stromal cells located in intestinal lymphoid structures. mdpi.comaai.org
This chemotactic signaling recruits ILC3s to specific locations such as cryptopatches and isolated lymphoid follicles in the colon. researchgate.netfrontiersin.org This process is fundamental for the formation of these colonic lymphoid structures and for maintaining immune homeostasis in the gut. frontiersin.orgfrontiersin.org During inflammation, the production of 7α,25-OHC increases, which enhances the migration of ILC3s to inflammatory sites, highlighting the pathway's role in responding to intestinal challenges. nih.govresearchgate.net
Monocytes and macrophages express the EBI2 receptor and can be influenced by 7α,25-OHC. mdpi.comfrontiersin.org While much of the research points to 7α,25-OHC as a chemoattractant for other cells during macrophage activation, some direct effects have been noted. In human monocytes infected with M. tuberculosis, activation of EBI2 by 7α,25-OHC was shown to reduce the growth of the pathogen, an effect linked to enhanced autophagy and altered cytokine expression. mdpi.com
In the context of neuroinflammation, microglia—the resident immune cells of the brain—are a key source of the precursor 25-hydroxycholesterol (B127956) (25-HC). rupress.orgnih.gov This 25-HC is then converted to 7α,25-OHC, which acts as a potent chemoattractant for other leukocytes, such as T cells, recruiting them into the brain parenchyma. biorxiv.orgnih.gov Therefore, in the setting of microglia activation, 7α,25-OHC functions as a critical communication signal to summon peripheral immune cells to the CNS. nih.gov
Type 3 Innate Lymphoid Cell (ILC3) Migration in Intestinal Tissues
Impact on Immune Cell Maturation and Differentiation
The primary role of the 7α,25-OHC/EBI2 axis is overwhelmingly centered on cell migration. frontiersin.org Its influence on the maturation and differentiation of immune cells appears to be largely an indirect consequence of its powerful chemotactic function. By ensuring immune cells are in the right place at the right time, 7α,25-OHC allows them to receive the necessary signals for their development.
For instance, the proper positioning of B cells in secondary lymphoid organs is a prerequisite for them to receive T cell help and subsequently differentiate into antibody-secreting plasma cells. encyclopedia.pubnih.gov Furthermore, the differentiation of B cells into germinal center B cells requires the downregulation of EBI2 expression, suggesting that the removal of the 7α,25-OHC signal is a key checkpoint for this developmental step to proceed. encyclopedia.pub
There is also evidence for a more direct role in the thymus, where expression of the enzyme CH25H by medullary thymic epithelial cells (mTECs) is thought to control the maturation of a specific subset of T cells (Tγδ17 cells), likely via the production of 7α,25-OHC. aai.org However, for most immune cells, the impact of 7α,25-OHC on differentiation is secondary to its primary function of directing cell traffic. frontiersin.org
Modulation of Inflammation
7α,25-dihydroxycholesterol plays a significant role in modulating inflammatory responses, largely through its function as a chemoattractant for immune cells. mdpi.combiorxiv.org By binding to GPR183 on the surface of immune cells, it directs their migration to sites of inflammation. mdpi.commdpi.com This process is crucial for the coordination of an effective immune response.
Research has shown that the expression of both GPR183 and the enzymes responsible for 7α,25-DHC synthesis (CH25H and CYP7B1) are upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.orgnih.gov In the context of intestinal inflammation, such as colitis, increased levels of 7α,25-DHC have been observed. mdpi.com This elevation in 7α,25-DHC correlates with the recruitment of inflammatory cells. mdpi.com Studies in mouse models of colitis have demonstrated that mice lacking GPR183 are less susceptible to the disease, suggesting that the 7α,25-DHC/GPR183 pathway contributes to the inflammatory process in the gut. mdpi.com
Furthermore, in a mouse model of neuroinflammation induced by LPS, the production of 25-HC, the precursor to 7α,25-DHC, was found to mediate the production of brain cytokines and the infiltration of neutrophils. biorxiv.org This suggests that the subsequent conversion of 25-HC to 7α,25-DHC is a key step in attracting leukocytes to the inflamed brain. biorxiv.org
In a study on osteoarthritis, 7α,25-DHC was shown to upregulate the expression of inflammatory factors in chondrocytes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkstudy.com This upregulation was mediated by the production of reactive oxygen species (ROS), indicating a link between 7α,25-DHC, oxidative stress, and the inflammatory response in the degeneration of articular cartilage. nih.gov
| Research Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Upregulation of iNOS and COX-2 expression in chondrocytes | In vitro (chondrocyte culture) | Increased production of inflammatory mediators (NO and PGE2) | nih.gov |
| Increased 7α,25-DHC levels in colonic inflammation | In vivo (mouse model of colitis) | Recruitment of inflammatory cells to the colon | mdpi.com |
| Chemoattraction of neutrophils to the brain | In vivo (mouse model of neuroinflammation) | Mediated by the precursor 25-HC, which is converted to 7α,25-DHC | biorxiv.org |
Effects on Cellular Viability and Cell Death Pathways
Beyond its role in inflammation, 7α,25-dihydroxycholesterol has been shown to have direct effects on cellular viability and to induce cell death through various pathways. nih.govresearchgate.net These effects appear to be cell-type specific and concentration-dependent.
In a study investigating the pathogenesis of osteoarthritis, 7α,25-DHC was found to decrease the viability of chondrocytes in a dose-dependent manner. nih.gov This was accompanied by an increase in apoptotic cell death. nih.gov The study revealed that 7α,25-DHC activates both the extrinsic and intrinsic pathways of apoptosis. nih.govresearchgate.net The extrinsic pathway was initiated through the FasL–caspase-8 axis, while the intrinsic pathway involved the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax, Bad, and caspase-9. nih.govresearchgate.net Ultimately, both pathways converged on the activation of caspase-3 and the cleavage of PARP, leading to chondrocyte death. nih.govresearchgate.net
Similarly, in L929 mouse fibroblast cells, 7α,25-DHC was shown to increase cytotoxicity and decrease cell viability. researchgate.netresearchgate.net This was associated with an increase in the apoptotic population of cells, characterized by condensed chromatin and altered morphology. researchgate.netresearchgate.net The mechanism of cell death in these fibroblasts was also found to involve the intrinsic apoptosis pathway, with activation of caspase-9 and caspase-3. researchgate.net Furthermore, this study demonstrated that 7α,25-DHC induces oxidative stress, as evidenced by an increase in reactive oxygen species (ROS), and also triggers autophagy. researchgate.net The authors termed this mixed mode of cell death "oxiapoptophagy." nih.govresearchgate.net Interestingly, the cytotoxic effects of 7α,25-DHC in these fibroblasts could be suppressed by an antagonist of its receptor, GPR183, indicating that its pro-death signaling is mediated through this receptor. researchgate.net
| Cell Type | Effect | Mechanism | Reference |
|---|---|---|---|
| Chondrocytes | Decreased viability, increased apoptosis | Activation of extrinsic (FasL-caspase-8) and intrinsic (Bax/Bcl-2, caspase-9) pathways | nih.govresearchgate.net |
| L929 Mouse Fibroblasts | Increased cytotoxicity, decreased viability, apoptosis, and autophagy (oxiapoptophagy) | GPR183-mediated activation of intrinsic apoptosis (caspase-9, -3) and increased ROS production | researchgate.net |
Involvement in Pathophysiological Conditions and Disease Research
Autoimmune Diseases and Chronic Inflammation
25-hydroxycholesterol (B127956) (25-HC) and its metabolic pathways are increasingly recognized for their roles in modulating the immune system. The enzyme responsible for its synthesis, Cholesterol-25-hydroxylase (CH25H), is an interferon-stimulated gene, highlighting the compound's link to innate and adaptive immunity. nih.govfrontiersin.org
Research indicates a complex role for the CH25H/25-HC pathway in intestinal inflammatory conditions like Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC). frontiersin.org Studies have found that the metabolism of oxysterols is altered in IBD, with increased levels of CH25H observed in the colon tissue of mouse models and human patients. frontiersin.orgoup.com This suggests the CH25H/25-HC axis is actively involved in the disease process.
In mouse models of colitis, CH25H deficiency was associated with a disruption of the intestinal epithelial barrier, leading to increased susceptibility to and severity of colitis. researchgate.net Conversely, the administration of exogenous 25-HC was shown to alleviate colitis symptoms and improve the integrity of the intestinal barrier, suggesting a protective function. researchgate.net However, the role of 25-HC appears to be multifaceted, as other studies have linked its producing enzyme, CH25H, to the development of intestinal fibrosis in chronic colitis models. oup.com Furthermore, 7α,25-dihydroxycholesterol, a metabolite of 25-HC, is found at increased levels during colitis and is involved in recruiting immune cells, which can perpetuate inflammation. mdpi.com Mice lacking the receptor for this metabolite (EBI2) show less susceptibility to intestinal inflammation. mdpi.com
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Altered oxysterol metabolism | Murine colitis models (acute & chronic), Human IBD biopsies | CH25H and 25-HC levels are consistently altered. | oup.com |
| CH25H deficiency | CH25H-/- mice with DSS-induced colitis | Increased susceptibility and severity of colitis; disrupted epithelial barrier. | researchgate.net |
| Exogenous 25-HC administration | Mice with DSS-induced colitis | Alleviated colitis and enhanced gut barrier integrity. | researchgate.net |
| CH25H expression in chronic colitis | Mice with DSS-induced chronic colitis | CH25H deficiency led to reduced intestinal fibrosis. | oup.com |
| Elevated 7α,25-dihydroxycholesterol | Innate model of intestinal inflammation | Increased levels during colitis; controlled inflammatory cell recruitment. | mdpi.com |
In the context of multiple sclerosis (MS) and its primary animal model, Experimental Autoimmune Encephalomyelitis (EAE), 25-HC is a key modulator of neuroinflammation. Studies have consistently demonstrated that the expression of CH25H and the levels of its products, 25-HC and 7α,25-dihydroxycholesterol, are elevated within the central nervous system (CNS) during EAE. nih.govmdpi.com The cellular sources of these oxysterols include endothelial cells of the blood-brain barrier and myeloid cells. embopress.orgembopress.orgresearchgate.net
The precise role of this pathway in EAE pathogenesis is debated, with some studies reporting that CH25H-deficient mice experience an attenuated disease course, while others find an exacerbated condition. nih.gov Research focusing on specific cell types has provided more clarity. For instance, the specific ablation of Ch25h in CNS endothelial cells was found to attenuate EAE severity. embopress.orgembopress.org This effect was linked to an altered lipid metabolism in these cells that favored the expansion of immunosuppressive polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which in turn suppress the proliferation of pathogenic T lymphocytes. embopress.orgembopress.org This highlights a central role for endothelial-derived 25-HC in promoting neuroinflammation by limiting the expansion of these suppressive immune cells. embopress.org
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Increased oxysterol levels in CNS | EAE mouse model | Levels of Ch25h, 25-HC, and 7α,25-DHC are increased. | nih.gov |
| Ch25h expression in CNS endothelial cells | EAE mouse model | Expression increases during inflammation. | embopress.orgembopress.org |
| Endothelial-specific Ch25h ablation | EAE mouse model | Attenuated EAE severity, promoted PMN-MDSC expansion. | embopress.orgembopress.org |
| Role of 7α,25-dihydroxycholesterol | EAE mouse model | Promotes migration of activated CD4+ T cells into inflamed tissue. | mdpi.com |
Intestinal Inflammation (e.g., Colitis, Inflammatory Bowel Disease)
Neurodegenerative Diseases and Neuroinflammation
Neuroinflammation is a common hallmark of many neurodegenerative disorders, and 25-HC has emerged as a critical mediator in this process. It is primarily produced by microglia, the resident immune cells of the brain, in response to inflammatory stimuli. bohrium.combiorxiv.org
25-HC acts as a potent signaling molecule that influences the activity of both microglia and astrocytes, the two main types of glial cells involved in the brain's inflammatory response. Research has shown that 25-HC, secreted by activated microglia, functions as a proinflammatory mediator. biorxiv.orgrupress.org In a mouse model of tauopathy, the genetic deletion of the CH25H enzyme led to a marked reduction in both microgliosis (activation and proliferation of microglia) and astrogliosis (activation and proliferation of astrocytes). biorxiv.orgrupress.org
Furthermore, 25-HC creates a paracrine signaling loop where microglial-derived 25-HC directly impacts astrocyte function. nih.gov It can alter lipid metabolism in astrocytes, leading to increased storage of cholesteryl esters and affecting the secretion of apolipoprotein E (ApoE), a key lipid transporter in the brain with significant implications for neurodegenerative diseases. nih.govbiorxiv.org
The link between 25-HC and Alzheimer's disease (AD) is increasingly evident. The enzyme CH25H is upregulated in the brains of AD patients and in mouse models of both amyloid and tau pathology. bohrium.combiorxiv.orgrupress.org CH25H is considered a signature gene for disease-associated microglia (DAM), a specific microglial state found in neurodegenerative conditions. bohrium.combiorxiv.org
Studies using the PS19 mouse model, which expresses a mutant form of human tau, have demonstrated a causal link between 25-HC and disease progression. The absence of CH25H and the resulting reduction in 25-HC in these mice led to a striking decrease in age-dependent neurodegeneration, neuroinflammation, and cognitive deficits. bohrium.combiorxiv.orgnih.gov Mechanistically, 25-HC has been shown to impair the surveillance and phagocytic functions of microglia, and this impairment is worsened by the presence of amyloid-beta. nih.gov This suggests that 25-HC potentiates proinflammatory signaling to promote tau-mediated neurodegeneration, making its synthesizing enzyme, CH25H, a potential therapeutic target for AD and other tauopathies. rupress.orgnih.gov
Alterations in cholesterol metabolism are also implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS). mdpi.com Research in both ALS patients and animal models points to a significant dysregulation of oxysterols, including 25-HC. Studies have found elevated levels of 25-HC in the plasma, cerebrospinal fluid (CSF), and spinal cord of SOD1G93A rats, a common animal model for ALS. biorxiv.orgresearchgate.net The increase in 25-HC was observed even in the presymptomatic stage of the disease. biorxiv.orgresearchgate.net
In human patients, higher levels of 25-HC in the serum and CSF were found in untreated ALS patients compared to controls, and these levels correlated with disease severity and the rate of progression. nih.gov In vitro and in vivo studies suggest that 25-HC could be actively involved in ALS pathogenesis by inducing motor neuronal apoptosis. nih.gov The expression of enzymes that synthesize 25-HC was found to be increased in the brains of early symptomatic ALS model mice. nih.gov However, the role may be complex, as one study also reported that 25-HC could inhibit certain synaptic alterations at the neuromuscular junction in ALS models. genescells.ru The observed oxysterol alterations in both plasma and the spinal cord also suggest a potential compromise of the blood-spinal cord barrier in ALS. biorxiv.orgresearchgate.net
| Disease/Condition | Model System | Key Finding | Reference |
|---|---|---|---|
| Tauopathy | PS19 Tauopathy Mouse Model | CH25H deficiency reduces neurodegeneration, microgliosis, and astrogliosis. | biorxiv.orgrupress.org |
| Alzheimer's Disease | AD patients, mouse models | CH25H is upregulated; 25-HC impairs microglial function and exacerbates pathology. | rupress.orgnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | ALS patients, SOD1G93A rats | 25-HC levels are elevated in plasma, CSF, and spinal cord, correlating with disease severity. | biorxiv.orgresearchgate.netnih.gov |
| ALS | mSOD1-G93A motor neuron cell line | 25-HC induces motor neuronal death/apoptosis. | nih.gov |
Connections to Alzheimer's Disease and Tauopathies
Metabolic Disorders
The oxysterols 25-HC and its derivative 7α,25-OHC are significant modulators of lipid metabolism and inflammatory processes, linking them to metabolic disorders such as obesity, dyslipidemia, and diabetes. researchgate.netresearchgate.net
Obesity and Dyslipidemia
Research has increasingly pointed to a connection between oxysterols and the pathophysiology of obesity and associated dyslipidemia. Levels of certain oxysterols are often elevated in individuals with obesity. nih.gov The expression of CH25H, the enzyme that produces 25-HC, in adipose tissue macrophages has been linked to tissue inflammation in both obese humans and mice. researchgate.net
25-HC plays a complex role in lipid regulation. It is a known ligand for the Liver X Receptor (LXR), a nuclear receptor that, when activated, upregulates genes involved in cholesterol transport and fatty acid synthesis. mdpi.comnih.gov This suggests a potential role for 25-HC in promoting lipid accumulation. mdpi.com Indeed, 25-HC is implicated in lipid accumulation in liver cells and the development of nonalcoholic fatty liver disease (NAFLD). mdpi.comresearchgate.net However, the role of the CH25H/25-HC pathway is not straightforward. While some studies in mouse models of obesity show increased levels of 25-HC, others report that mice genetically lacking the CH25H enzyme (Ch25h-/-) actually show reduced signs of diabetes and increased insulin (B600854) sensitivity when obese. researchgate.net Conversely, another study found that Ch25h enzyme levels were lower in obese, insulin-resistant mice compared to obese, insulin-sensitive mice, suggesting a more complex regulatory function. nih.gov
| Finding | Model/System | Key Implication | Reference |
|---|---|---|---|
| Elevated oxysterol levels observed in patients with obesity. | Human Patients | Suggests a correlation between oxysterols and obesity. | nih.gov |
| CH25H expression in adipose tissue macrophages linked to inflammation. | Humans and Mice | Implicates the CH25H/25-HC pathway in obesity-related inflammation. | researchgate.net |
| 25-HC activates LXR, promoting lipid synthesis. | Cellular/Molecular Studies | Provides a mechanism for 25-HC's role in lipid accumulation and NAFLD. | mdpi.comnih.gov |
| Obese Ch25h knockout mice show reduced diabetes phenotype. | Mouse Model (knockout) | Indicates that the absence of 25-HC production can be metabolically beneficial in obesity. | researchgate.net |
| Decreased Ch25h levels in obese, insulin-resistant mice compared to insulin-sensitive counterparts. | Mouse Model | Suggests a complex, potentially protective role for CH25H in maintaining metabolic health during obesity. | nih.gov |
Diabetes Research Context
In the context of diabetes, the CH25H/25-HC pathway has been investigated primarily for its role in diabetic complications and insulin sensitivity. Research indicates that CH25H expression is elevated in the kidneys of both human patients with diabetes and diabetic mouse models. researchgate.netnih.gov Treatment of diabetic mice with 25-HC was found to lessen kidney injury, suggesting a protective effect. researchgate.netnih.gov The proposed mechanism involves 25-HC binding to a protein called ADP-ribosylation factor 4 (ARF4), which helps maintain endothelial cell survival and confers protection to the kidney. researchgate.netnih.gov
Furthermore, studies involving the deliberate overexpression of the Ch25h enzyme in the livers of mice resulted in improved glucose tolerance and insulin sensitivity. nih.gov This gain-of-function study supports a beneficial role for hepatic Ch25h in systemic glucose metabolism. nih.gov However, these findings contrast with research on obese Ch25h knockout mice, which also showed improved insulin sensitivity, pointing to the tissue-specific and context-dependent effects of this signaling pathway. researchgate.net Another study highlighted that high glucose conditions can increase nuclear 25-HC levels, which in turn epigenetically silences genes crucial for insulin signaling pathways, suggesting a detrimental role in the development of type II diabetes. mdpi.com
Cancer Research
The involvement of 25-hydroxycholesterol in cancer is multifaceted, with research demonstrating both pro- and anti-tumorigenic activities depending on the type of cancer. tandfonline.comtandfonline.comresearchgate.net This dual role highlights the complexity of cholesterol metabolism in cancer biology.
In certain cancers, 25-HC promotes disease progression. For instance, it has been shown to exert estrogen-like effects in breast and ovarian cancer cells that express the estrogen receptor (ER+), stimulating proliferation and potentially contributing to resistance against anti-hormone therapies. tandfonline.com In lung cancer, 25-HC has been found to increase the proliferation and metastasis of cancer cells. tandfonline.com Similarly, in glioblastoma multiforme, a type of aggressive brain tumor, 25-HC can promote the infiltration of pro-tumor monocytes. tandfonline.com
Conversely, 25-HC exhibits anti-cancer properties in other contexts. It has been reported to inhibit the growth of colorectal cancer cells in an anchorage-independent manner, a key characteristic of malignant cells. researchgate.net In head and neck squamous cell carcinoma, 25-HC has been shown to induce apoptosis (programmed cell death), thereby acting as a potential anti-cancer agent. iiarjournals.org
| Cancer Type | Observed Effect of 25-HC | Mechanism | Reference |
|---|---|---|---|
| Breast and Ovarian Cancer (ER+) | Pro-proliferative | Stimulation of estrogen receptor (ER-α) signaling. | tandfonline.com |
| Lung Cancer | Increased proliferation and metastasis. | Promotion of carcinogenesis. | tandfonline.com |
| Glioblastoma Multiforme | Promotes influx of pro-tumor monocytes. | Stimulation of GPR183 (EBI2). | tandfonline.com |
| Colorectal Cancer | Inhibits anchorage-independent growth. | Induction of apoptosis in non-anchored cells. | researchgate.net |
| Head and Neck Squamous Cell Carcinoma | Induces apoptosis. | Activation of death receptor and mitochondrial pathways. | iiarjournals.org |
Osteoarthritis Pathogenesis
Recent evidence strongly suggests that osteoarthritis (OA) is not merely a disease of mechanical wear and tear but is also a metabolic disorder, with cholesterol metabolism playing a significant role. wustl.edu The CH25H–CYP7B1 metabolic axis, which produces 25-HC and subsequently 7α,25-OHC, has been identified as a critical catabolic regulator in OA pathogenesis. wustl.edu
Studies have found that cartilage cells (chondrocytes) from humans and mice with OA exhibit increased levels of the enzymes CH25H and CYP7B1, leading to higher production of 25-HC and 7α,25-OHC. wustl.edu The overexpression of these enzymes in the joints of healthy mice was sufficient to cause experimental OA. wustl.edu
These oxysterols contribute to OA progression through several mechanisms. 25-HC is considered a metabolic pathophysiological factor that induces the death of chondrocytes via apoptosis. koreascience.krnih.gov It also promotes the loss of proteoglycans, which are essential components of the cartilage matrix responsible for its compressive strength. koreascience.krnih.gov Further studies show that 25-HC can upregulate the expression of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades cartilage collagen. plos.org The downstream metabolite, 7α,25-OHC, also contributes significantly by accelerating proteoglycan loss and inducing a form of chondrocyte death known as oxiapoptophagy, which involves a mix of oxidative stress, apoptosis, and autophagy. nih.gov
Viral Infection Response Modulation
25-hydroxycholesterol has emerged as a key modulator of the immune response to viral infections, possessing broad antiviral activity. mdpi.comnih.gov The gene for the enzyme that produces it, CH25H, is an interferon-stimulated gene (ISG), meaning its expression is rapidly and strongly induced as part of the innate immune response to viral pathogens. nih.govnih.gov
The antiviral effects of 25-HC are exerted through multiple mechanisms. A primary mode of action is the inhibition of viral entry into host cells. By altering the properties of cellular membranes, 25-HC can prevent the fusion of the viral envelope with the cell membrane, a critical step for many enveloped viruses, including Dengue virus, Zika virus, Ebola virus, and HIV. mdpi.combiorxiv.orgfrontiersin.org
Beyond direct membrane effects, 25-HC modulates host cholesterol metabolism, which can create an intracellular environment less favorable for viral replication. nih.govbiorxiv.org It also plays a role in regulating inflammatory and immune responses. For instance, 25-HC can amplify the inflammatory response by boosting the expression of cytokines like IL-1 and IL-6, which helps to suppress viral infection. nih.gov This dual ability to directly inhibit viruses and to modulate the host's metabolic and immune landscape makes 25-HC an integral component of the body's intrinsic defense against a wide range of viruses. mdpi.com
Advanced Research Methodologies and Analytical Techniques for 7α,25 Dihydroxycholesterol Studies
Quantification in Biological Matrices
Accurate measurement of 7α,25-dihydroxycholesterol in various biological matrices, including plasma, serum, tissues, and cells, is crucial for understanding its physiological and pathological roles. researchgate.netmdpi.comnih.gov The low endogenous concentrations of dihydroxylated oxysterols necessitate highly sensitive and specific analytical platforms. researchgate.netnovartis.com
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful and widely adopted technique for the quantification of 7α,25-dihydroxycholesterol. researchgate.netnovartis.com This method offers high sensitivity and specificity, allowing for the detection of low-abundant dihydroxylated oxysterols in biological samples. researchgate.netnovartis.com The use of a C18 core-shell column can facilitate the separation of isomeric oxysterols within a relatively short analysis time. researchgate.net Although electrospray ionization (ESI) was initially considered less efficient for neutral steroids, recent studies have demonstrated its effectiveness, sometimes even surpassing traditional atmospheric pressure chemical ionization (APCI) for oxysterol analysis. uzh.chniph.go.jp The development of LC-ESI-MS/MS methods has enabled the reliable quantification of 7α,25-dihydroxycholesterol in human plasma, with average concentrations in healthy individuals reported to be approximately 0.21 ± 0.05 nM. researchgate.netnovartis.com The technique is also capable of analyzing a broad range of cholesterol metabolites simultaneously, including free cholesterol, other oxysterols, and bile acids. researchgate.net
Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) have traditionally been the gold standard for sterol analysis. sfrbm.orgnih.gov These methods often require derivatization of the analytes to increase their volatility and improve chromatographic performance. sfrbm.org While highly sensitive, a drawback of GC-MS is that the derivatization process can sometimes lead to the loss of molecular ion information, making the identification of unknown metabolites challenging. und.edu Nevertheless, GC-MS/MS provides a highly sensitive and specific platform for the quantitative determination of various oxysterols, including 7α,25-dihydroxycholesterol, in cellular models. nih.gov The use of selected ion monitoring (SIM) in GC-MS can enhance selectivity and detection of low-level analytes. mdpi.com
Sample Preparation Techniques
Effective sample preparation is a critical step for accurate oxysterol analysis, aimed at extracting the analytes of interest and removing interfering substances like the much more abundant cholesterol. ucl.ac.ukuio.no Common techniques include:
Liquid-Liquid Extraction (LLE): This involves using organic solvents like hexane/2-propanol to extract lipids, including oxysterols, from the biological matrix. nih.gov
Solid-Phase Extraction (SPE): SPE is a selective method that uses cartridges, often with a C18 stationary phase, to separate oxysterols from other sample components. mdpi.comsfrbm.orguio.no This technique can effectively remove non-retained compounds and enrich the oxysterol fraction before LC-MS or GC-MS analysis. sfrbm.orguio.no
Hydrolysis: To measure total oxysterol concentrations (both free and esterified forms), a hydrolysis step is necessary. Alkaline hydrolysis (saponification) has been a common approach, but enzymatic hydrolysis is gaining favor as it can produce cleaner chromatograms and better recovery of internal standards. researchgate.netresearchgate.net
Derivatization: To enhance ionization efficiency and improve sensitivity in mass spectrometry, derivatization may be employed. sfrbm.orgund.edu However, non-derivatization methods are also utilized, offering a more straightforward workflow. mdpi.com
Application of Stable Isotope Labeled 7α,25-Dihydroxycholesterol-d6 in Research
Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry, significantly improving the accuracy and precision of measurements. nih.govnih.gov 7α,25-dihydroxycholesterol-d6, the deuterated form of 7α,25-dihydroxycholesterol, serves this crucial role in oxysterol research. sigmaaldrich.commedchemexpress.comavantiresearch.com
Internal Standard for Oxysterol Quantification
7α,25-dihydroxycholesterol-d6 is widely used as an internal standard in LC-MS/MS and GC-MS/MS methods for the quantification of oxysterols. nih.govsigmaaldrich.comcaymanchem.com By adding a known amount of the deuterated standard to the sample at the beginning of the preparation process, it experiences the same extraction, derivatization, and ionization efficiencies as the endogenous analyte. nih.govlcms.cz Since the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. lcms.cz This allows for the correction of any sample loss or variation during the analytical procedure, leading to more reliable and accurate quantification. nih.govlcms.cz Commercially available mixtures of deuterated oxysterols, which include 7α,25-dihydroxycholesterol-d6, are valuable tools for comprehensive lipidomic analysis. avantiresearch.com
Calibration Curve Generation in Quantitative Assays
For absolute quantification, a calibration curve is essential. This is generated by analyzing a series of standard solutions containing known concentrations of the analyte (7α,25-dihydroxycholesterol) and a fixed concentration of the internal standard (7α,25-dihydroxycholesterol-d6). nih.govbiorxiv.org The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. biorxiv.org This creates a linear regression model that can then be used to determine the concentration of the analyte in unknown biological samples. biorxiv.org The use of a deuterated internal standard in the generation of the calibration curve ensures that the quantification is accurate and accounts for any matrix effects that might suppress or enhance the analyte signal. lcms.cz
Table 1: Analytical Methods for 7α,25-Dihydroxycholesterol Quantification
| Method | Principle | Key Features |
|---|---|---|
| LC-ESI-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry with electrospray ionization. | High sensitivity and specificity; suitable for complex biological matrices; can separate isomers. researchgate.netnovartis.com |
| GC-MS/MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | High sensitivity and specificity; often requires derivatization. sfrbm.orgnih.gov |
| Sample Preparation | ||
| LLE | Partitioning of analytes between two immiscible liquid phases. | Simple and effective for lipid extraction. nih.gov |
| SPE | Selective retention of analytes on a solid sorbent. | Removes interferences and enriches analytes. mdpi.comsfrbm.orguio.no |
Assessment of Extraction Efficiency
The accurate quantification of 7α,25-DHC in biological samples is critically dependent on the efficiency of the extraction method. Various techniques have been developed to isolate sterols and oxysterols from complex matrices like plasma, tissues, and cells. A common approach involves the addition of deuterated standards to the sample before extraction. nih.gov
Solid-phase extraction (SPE) is a widely used technique for isolating sterols and secosteroids. nih.gov The efficiency of this process is typically evaluated by comparing the amount of the deuterated standard recovered after extraction with the amount initially added. One comprehensive method reported extraction efficiencies ranging from 85% to 110%. nih.govduke.edu Another method utilizing Triton and DMSO for extraction also demonstrated improved recovery of oxysterols. researchgate.netsurrey.ac.uk The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying oxysterols like 7α,25-DHC due to its high sensitivity and specificity, with detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov
Deuteration as a Tool in Metabolic Tracing and Pharmacokinetic Studies
Deuteration, the incorporation of stable heavy isotopes of hydrogen (deuterium), is a powerful tool in the study of 7α,25-DHC. medchemexpress.com Deuterated analogs of cholesterol and its metabolites, including 7α,25-DHC-d6, serve as invaluable tracers in metabolic and pharmacokinetic investigations. medchemexpress.comahajournals.org
By introducing deuterated precursors into a biological system, researchers can track the metabolic flux and the formation of downstream products like 7α,25-DHC. This approach allows for the precise measurement of synthesis and degradation rates. For instance, deuterated tracers have been used to study the plasma clearance of related oxysterols, providing insights into their in vivo behavior. ahajournals.org The use of deuterated internal standards is also crucial for accurate quantification in mass spectrometry-based analyses. nih.gov
In Vitro Experimental Models
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of 7α,25-DHC action.
Cell Lines (e.g., L929 mouse fibroblasts, primary chondrocytes, immune cells)
A variety of cell lines are employed to investigate the effects of 7α,25-DHC.
L929 Mouse Fibroblasts: Studies using L929 cells have shown that 7α,25-DHC can induce a form of cell death known as oxiapoptophagy, which is a combination of oxidative stress, apoptosis, and autophagy. nih.govresearchgate.netgrafiati.comsciprofiles.comjci.org This process was found to be regulated by the G-protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). nih.govgrafiati.comsciprofiles.com
Primary Chondrocytes: Research on primary chondrocytes has revealed that 7α,25-DHC is a potential risk factor in the pathogenesis of osteoarthritis (OA). nih.govnih.gov It has been shown to accelerate the loss of proteoglycans, decrease the expression of extracellular matrix components like aggrecan and type II collagen, and increase the expression of degenerative enzymes such as matrix metalloproteinase (MMP)-3 and -13. nih.govnih.govresearchgate.netkoreascience.krresearchgate.netkstudy.com Furthermore, 7α,25-DHC promotes chondrocyte death through both extrinsic and intrinsic apoptotic pathways and upregulates inflammatory factors. nih.govnih.govkoreascience.krkstudy.com
Immune Cells: 7α,25-DHC is a potent chemoattractant for various immune cells, including B cells, T cells, and dendritic cells (DCs). frontiersin.orgnih.govmedchemexpress.com It directs their migration via its receptor, EBI2. frontiersin.orgnih.govscientificlabs.com Studies have shown that 7α,25-DHC can induce the migration of both mouse and human T cells and CD11c+ DC/monocytes. frontiersin.org In the context of infection, activation of EBI2 by 7α,25-dihydroxycholesterol has been demonstrated to reduce the growth of M. tuberculosis and M. bovis in primary human monocytes. nih.govencyclopedia.pub
Cellular Assays (e.g., Chemotaxis Assays, Receptor Activation Assays)
Specific cellular assays are used to quantify the biological activity of 7α,25-DHC.
Chemotaxis Assays: These assays are used to demonstrate the chemoattractant properties of 7α,25-DHC. It has been shown to induce the migration of immune cells expressing EBI2 in vitro, with a half-maximum effective concentration (EC50) of around 500 pM. medchemexpress.comcaymanchem.com
Receptor Activation Assays: The interaction of 7α,25-DHC with its receptor, EBI2/GPR183, is a key area of investigation. nih.gov Radioligand binding assays have demonstrated that 7α,25-DHC binds to EBI2 with high affinity. frontiersin.orgnih.gov Functional assays, such as measuring the inhibition of cAMP production or GTPγS binding, have shown that 7α,25-DHC is a potent agonist of EBI2, with an EC50 value of 140 pM. frontiersin.orgnih.govmedchemexpress.comselleckchem.com These assays have confirmed that the hydroxyl groups at the 3β, 7α, and 25 positions are crucial for receptor binding and activation. nih.gov
In Vivo Experimental Models
In vivo models are essential for understanding the physiological and pathological roles of 7α,25-DHC in a whole-organism context.
Mouse Models of Inflammation and Disease (e.g., LPS-induced neuroinflammation, EAE, OA models)
LPS-induced Neuroinflammation: In mouse models of lipopolysaccharide (LPS)-induced neuroinflammation, the enzyme responsible for producing the precursor to 7α,25-DHC, cholesterol 25-hydroxylase (Ch25h), is upregulated in activated microglia. researchgate.netnih.govresearchgate.net This leads to an increase in 25-hydroxycholesterol (B127956) (25-HC), which can be further metabolized to 7α,25-DHC, a potent chemoattractant for leukocytes. researchgate.netnih.govresearchgate.net Studies have shown that in LPS-treated wildtype mice, brain levels of Ch25h expression and 25-HC increase, correlating with heightened cytokine production and leukocyte migration. researchgate.netnih.gov
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used mouse model for multiple sclerosis. In this model, the concentration of 7α,25-DHC increases in the central nervous system (CNS). plos.orgembopress.orgnih.gov This increase is due to the upregulation of CH25H in microglia and CYP7B1 in infiltrating lymphocytes. plos.org The elevated levels of 7α,25-DHC enhance the migration of autoreactive T cells into the CNS, thereby exacerbating the disease. plos.orgnih.gov Conversely, deficiency in Ch25h has been shown to attenuate the severity of EAE by reducing the trafficking of pathogenic T cells. frontiersin.orgnih.gov
Osteoarthritis (OA) Models: In mouse models of OA, such as those induced by destabilization of the medial meniscus (DMM), the expression of enzymes involved in 7α,25-DHC synthesis, CH25H and CYP7B1, is markedly increased in cartilage. wustl.edu This leads to increased production of 7α,25-DHC. wustl.edu Studies have demonstrated that in the degenerative articular cartilage of OA mouse models, the expression of CYP7B1, along with markers of apoptosis and autophagy, is elevated. nih.govnih.govresearchgate.net These findings suggest that 7α,25-DHC is a pathophysiological risk factor in OA. nih.govnih.gov
Data Tables
Table 1: In Vitro Effects of 7α,25-Dihydroxycholesterol on Various Cell Lines
| Cell Line | Key Findings | References |
| L929 Mouse Fibroblasts | Induces oxiapoptophagy (oxidative stress, apoptosis, autophagy) via the GPR183/EBI2 receptor. | nih.govresearchgate.netgrafiati.comsciprofiles.comjci.org |
| Primary Chondrocytes | Accelerates proteoglycan loss, decreases extracellular matrix components, increases degenerative enzymes, and promotes apoptosis. | nih.govnih.govresearchgate.netkoreascience.krresearchgate.netkstudy.com |
| Immune Cells (B cells, T cells, DCs) | Acts as a potent chemoattractant, directing cell migration via the EBI2 receptor. | frontiersin.orgnih.govmedchemexpress.comscientificlabs.com |
| Primary Human Monocytes | Reduces growth of M. tuberculosis and M. bovis via EBI2 activation. | nih.govencyclopedia.pub |
Table 2: Role of 7α,25-Dihydroxycholesterol in In Vivo Disease Models
| Model | Key Findings | References |
| LPS-induced Neuroinflammation | Upregulation of the 7α,25-DHC synthesis pathway in microglia correlates with increased inflammation and leukocyte infiltration. | researchgate.netnih.govresearchgate.netnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Increased CNS levels of 7α,25-DHC enhance the migration of pathogenic T cells into the CNS, exacerbating the disease. | frontiersin.orgplos.orgembopress.orgnih.govnih.gov |
| Osteoarthritis (OA) | Increased expression of enzymes for 7α,25-DHC synthesis in cartilage, contributing to OA pathogenesis. | nih.govnih.govresearchgate.netwustl.edu |
Genetic Manipulation Techniques for Enzyme and Receptor Studies
Genetic manipulation of the enzymes responsible for the synthesis and degradation of 7α,25-dihydroxycholesterol, as well as the GPR183 receptor itself, has been crucial for dissecting this signaling pathway.
The biosynthesis of 7α,25-dihydroxycholesterol from cholesterol is a two-step enzymatic process. nih.gov First, Cholesterol 25-hydroxylase (CH25H) hydroxylates cholesterol at the 25-position. nih.govnih.gov This is followed by hydroxylation at the 7α position by Cytochrome P450 Family 7 Subfamily B Member 1 (CYP7B1). nih.govnih.gov Conversely, the enzyme HSD3B7 can inactivate 7α,25-dihydroxycholesterol. nih.gov
Genetic studies involving the knockout of these enzymes have confirmed their roles in generating the 7α,25-dihydroxycholesterol gradients necessary for immune cell guidance. Mice deficient in Ch25h, the gene for the primary synthesis enzyme, exhibit a phenotype similar to EBI2-deficient mice, where activated B cells fail to position correctly in the spleen. apexbt.comnih.gov This demonstrates that CH25H-dependent synthesis of the EBI2 ligand is required for proper immune responses. nih.gov Deletion of the Ch25h gene in mice was also shown to cause an increase in serum IgA levels. pnas.org
Conversely, mice with an inactivated Cyp7b1 gene, which is involved in degrading 25-hydroxycholesterol (the precursor to 7α,25-dihydroxycholesterol), show a decrease in serum IgA. pnas.org Studies have established that lymphoid stromal cells are the primary source of CH25H and CYP7B1, and these cells are required for positioning B cells. nih.gov
Beyond manipulating the metabolic enzymes, site-specific mutagenesis of the GPR183 receptor has identified key amino acid residues essential for binding 7α,25-dihydroxycholesterol. This research has provided a molecular-level understanding of the ligand-receptor interaction. nih.gov
| Gene Manipulated | Type of Manipulation | Key Result | Implication | Reference |
| Ch25h | Gene knockout in mice | Activated B cells fail to migrate to outer follicle; increased serum IgA. | CH25H is essential for producing the EBI2 ligand to guide B cells. | apexbt.comnih.govpnas.org |
| Cyp7b1 | Gene knockout in mice | Defective T-cell dependent plasma cell response; decreased serum IgA. | CYP7B1 is required for EBI2-ligand generation and normal antibody responses. | nih.govpnas.org |
| Hsd3b7 | Transfection and overexpression | Inactivation of 7α,25-dihydroxycholesterol activity. | HSD3B7 is a key enzyme for metabolizing and inactivating the EBI2 ligand. | nih.gov |
| GPR183/EBI2 | Site-specific mutagenesis (e.g., R87A, Y112A, Y116A, Y260A) | Abolished or severely decreased agonist binding and receptor activation. | Identified key residues in transmembrane domains required for oxysterol binding. | nih.gov |
Conclusion and Future Research Perspectives
Current Understanding of 7α,25-Dihydroxycholesterol’s Biological Significance
7α,25-dihydroxycholesterol (7α,25-OHC) is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical signaling molecule in a variety of physiological processes. nih.govnih.govresearchgate.net Initially identified as the endogenous ligand for the G protein-coupled receptor GPR183 (also known as Epstein-Barr virus-induced gene 2 or EBI2), 7α,25-OHC plays a pivotal role in the immune system. nih.govfrontiersin.orgnih.gov Its primary function is to act as a chemoattractant, guiding the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within secondary lymphoid organs. nih.govbohrium.com This directed migration is crucial for mounting an effective adaptive immune response. nih.govfrontiersin.org
The synthesis of 7α,25-OHC is a two-step enzymatic process involving cholesterol 25-hydroxylase (CH25H) and 25-hydroxycholesterol (B127956) 7α-hydroxylase (CYP7B1). nih.govaai.org The expression of these enzymes is tightly regulated, particularly during inflammatory responses, which in turn controls the production of 7α,25-OHC and the subsequent activation of the GPR183 signaling pathway. nih.govfrontiersin.org Dysregulation of this pathway has been implicated in a range of diseases, including autoimmune disorders, inflammatory conditions, neurodegenerative diseases, and certain cancers. nih.govnih.gov
Beyond its role in immune cell trafficking, research has uncovered the involvement of the 7α,25-OHC/GPR183 axis in other biological contexts. For instance, it has been shown to influence lipid metabolism and has been linked to hepatocellular steatosis. ahajournals.orgnih.gov Furthermore, emerging evidence suggests a role for this signaling pathway in the development of neuropathic pain and in the regulation of endothelial function and senescence, highlighting its potential significance in cardiovascular health. nih.govahajournals.orgnih.gov
The interaction of 7α,25-OHC with GPR183 initiates downstream signaling cascades that are primarily mediated through Gαi proteins, leading to the inhibition of cyclic AMP (cAMP) production. frontiersin.orgnih.gov This activation also triggers mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which are involved in inflammatory and neuroexcitatory processes. nih.gov
Unexplored Areas and Knowledge Gaps in Oxysterol Research
Despite significant progress in understanding the roles of oxysterols like 7α,25-dihydroxycholesterol, several knowledge gaps and unexplored areas remain. A primary challenge is the sheer complexity of the oxysterol family and the intricate interplay between different oxysterols and their various receptors.
Key Unexplored Areas and Knowledge Gaps:
Receptor Specificity and Crosstalk: While GPR183 is the known high-affinity receptor for 7α,25-OHC, the potential for this oxysterol to interact with other receptors, and for other oxysterols to modulate GPR183 signaling, is not fully understood. The broader landscape of oxysterol-receptor interactions and their downstream signaling crosstalk is an area ripe for investigation.
Tissue-Specific Functions: The synthesis and function of 7α,25-OHC can vary significantly between different tissues and cell types. aai.org While its role in lymphoid tissues is relatively well-characterized, its functions in other organs such as the brain, liver, and skin are less clear. nih.govaai.orgnih.gov Further research is needed to elucidate the tissue-specific regulatory mechanisms and physiological roles of the 7α,25-OHC/GPR183 axis.
Role in Non-Immune Pathologies: The involvement of 7α,25-OHC in conditions beyond the immune system, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders, is an emerging field. nih.govahajournals.org More research is required to understand the precise mechanisms by which this oxysterol contributes to the pathogenesis of these diseases.
Regulation of Oxysterol Metabolism: The dynamic regulation of the enzymes responsible for synthesizing and degrading 7α,25-OHC, namely CH25H, CYP7B1, and HSD3B7, is not completely understood. frontiersin.orgfrontiersin.org Investigating how these enzymes are controlled in different physiological and pathological states will provide deeper insights into the regulation of 7α,25-OHC signaling.
Interaction with Other Signaling Pathways: The interplay between the 7α,25-OHC/GPR183 axis and other major signaling pathways, such as those governed by chemokines and other lipid mediators, requires further exploration. bohrium.com Understanding this network of interactions is crucial for a holistic view of its biological function.
Potential for Therapeutic Targeting of the 7α,25-Dihydroxycholesterol/GPR183 Axis
The critical role of the 7α,25-dihydroxycholesterol/GPR183 signaling axis in modulating immune responses and its implication in various pathologies has made it an attractive target for therapeutic intervention. nih.govnih.gov The potential to either block or enhance this pathway opens up possibilities for treating a range of diseases.
Therapeutic Potential:
Inflammatory and Autoimmune Diseases: Given that the 7α,25-OHC/GPR183 axis drives the migration of immune cells, antagonists of GPR183 could be beneficial in conditions characterized by excessive inflammation and immune cell infiltration. nih.govfrontiersin.org This includes autoimmune diseases where dampening the immune response is desirable. nih.gov
Viral Infections: Recent studies have shown that the 7α,25-OHC/GPR183 pathway is involved in the inflammatory response to viral infections like influenza and SARS-CoV-2. biorxiv.orgersnet.org Blocking GPR183 has been shown to reduce macrophage infiltration and inflammation in the lungs in preclinical models, suggesting a potential therapeutic strategy for severe respiratory viral infections. biorxiv.org
Cardiovascular Diseases: The discovery that the oxysterol-GPR183 axis contributes to endothelial senescence in hypertension presents a novel therapeutic avenue. ahajournals.orgnih.gov Pharmacological inhibition of this pathway has been shown to ameliorate cardiovascular and renal injuries in hypertensive mice, suggesting that GPR183 antagonists could be a new class of drugs for hypertension and age-related vascular dysfunction. ahajournals.orgbioworld.com
Neuropathic Pain: Emerging evidence implicates GPR183 in the development of neuropathic pain. nih.gov Antagonists of GPR183 have been shown to block the behavioral hypersensitivity induced by 7α,25-OHC in animal models, indicating their potential as a novel class of analgesics. nih.gov
Cancer: The role of the 7α,25-OHC/GPR183 axis in cancer is complex and likely context-dependent. Dysregulation of this pathway has been associated with certain cancers, suggesting that modulating its activity could be a potential therapeutic strategy. nih.gov
Challenges and Considerations:
While the therapeutic potential is significant, several challenges need to be addressed. The development of highly selective and potent GPR183 antagonists and agonists is crucial. Furthermore, a deeper understanding of the specific roles of this pathway in different disease contexts is necessary to tailor therapeutic strategies effectively. The potential for off-target effects and the long-term consequences of modulating this pathway also require careful investigation.
Advancements in Analytical Methodologies for Comprehensive Oxysterol Profiling
The accurate and sensitive measurement of oxysterols, including 7α,25-dihydroxycholesterol, is crucial for understanding their biological roles and for their potential use as disease biomarkers. lipidanalytical.commdpi.com However, the analysis of oxysterols presents several challenges due to their low abundance in biological samples, their structural similarity to the much more abundant cholesterol, and the existence of numerous isomers. mdpi.comucl.ac.uk
Recent advancements in analytical techniques, particularly in mass spectrometry (MS), have significantly improved the ability to profile oxysterols comprehensively.
Key Analytical Advancements:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for oxysterol analysis, offering high sensitivity, specificity, and accurate quantification. lipidanalytical.comnih.gov The use of multiple reaction monitoring (MRM) allows for the targeted detection of specific oxysterols even at very low concentrations. nih.govnih.gov
Derivatization Strategies: To enhance the sensitivity of MS detection, various derivatization techniques have been developed. For example, derivatizing oxysterols with reagents like Girard P hydrazine (B178648) can significantly improve ionization efficiency in electrospray ionization (ESI) MS. ucl.ac.ukacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of oxysterols and helps to distinguish between isobaric compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is more commonly used, GC-MS remains a valuable tool for oxysterol analysis, particularly for providing detailed structural information through electron ionization mass spectra. nih.govresearchgate.net
Sample Preparation Techniques: Optimized sample preparation methods are critical for accurate oxysterol analysis. This includes efficient extraction techniques to isolate oxysterols from complex biological matrices and methods to remove the interfering excess of cholesterol. mdpi.comucl.ac.uk Solid-phase extraction (SPE) is a commonly used technique for sample cleanup and enrichment. uio.no
Mass Spectrometry Imaging (MSI): This emerging technique allows for the visualization of the spatial distribution of oxysterols within tissues, providing valuable insights into their localized functions. nih.gov
These advancements are enabling researchers to perform more comprehensive and accurate "sterolomics" studies, which involve the quantitative analysis of the entire complement of sterols and their metabolites in a biological system. nih.gov This is crucial for identifying novel oxysterol biomarkers for various diseases and for gaining a deeper understanding of the complex roles of these molecules in health and disease. lipidanalytical.commdpi.com
Q & A
Q. What analytical techniques are recommended for detecting 7α,25-dihydroxycholesterol-d6 in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Deuterated internal standards (e.g., d6-labeled analogs) should be used to correct for matrix effects and ionization efficiency variations. Sample preparation often involves lipid extraction via Folch or Bligh-Dyer methods, followed by derivatization to enhance ionization .
Q. How is 7α,25-dihydroxycholesterol-d6 synthesized, and what are its isotopic purity requirements?
Synthesis typically involves deuterium labeling at specific carbon positions via catalytic exchange or enzymatic methods. Isotopic purity (≥98%) is critical to avoid interference in quantitative assays. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used to validate labeling efficiency and structural integrity .
Q. What safety protocols are essential for handling 7α,25-dihydroxycholesterol-d6 in laboratory settings?
Follow OSHA and GHS guidelines: use PPE (gloves, lab coats, eye protection), work in a fume hood to prevent inhalation of aerosols, and store the compound at -20°C in airtight containers. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols compliant with EPA regulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantifying 7α,25-dihydroxycholesterol-d6 across ligand-binding assays and LC-MS platforms?
Cross-validate results using orthogonal methods (e.g., ELISA for ligand-binding assays vs. LC-MS for absolute quantification). Investigate potential cross-reactivity with endogenous oxysterols in immunoassays or matrix effects in mass spectrometry. Standardize calibration curves using certified reference materials .
Q. What experimental designs are optimal for studying the role of 7α,25-dihydroxycholesterol-d6 in EBI2/GPR183 signaling pathways?
Use CRISPR-edited cell lines (e.g., GPR183 knockouts) to isolate receptor-specific effects. Combine deuterated tracer studies with siRNA knockdowns to map metabolic flux. For in vivo models, employ isotopic dilution experiments in deuterium-enriched diets to track endogenous turnover rates .
Q. How should researchers address contradictory data on the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies using Design of Experiments (DoE) to model degradation kinetics. Analyze degradation products via HRMS and correlate findings with activity loss in functional assays (e.g., cAMP response in GPR183-expressing cells). Pre-formulate the compound in stabilizers like cyclodextrins for long-term storage .
Q. What statistical approaches are recommended for analyzing dose-response relationships in 7α,25-dihydroxycholesterol-d6 studies?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-experiment variability. For omics-scale data, integrate pathway enrichment analysis (e.g., KEGG, Reactome) with dose-dependent clustering .
Methodological Considerations
- Data Validation : Include negative controls (e.g., unlabeled 7α,25-dihydroxycholesterol) to distinguish exogenous vs. endogenous signals in tracer studies .
- Ethical Compliance : Adhere to institutional guidelines for animal or human-derived sample use, particularly in isotope-labeled studies requiring ethical review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
